molecular formula C14H11Cl2NO3S B3122699 N-(2-acetylphenyl)-2,4-dichlorobenzenesulfonamide CAS No. 303152-40-1

N-(2-acetylphenyl)-2,4-dichlorobenzenesulfonamide

Cat. No.: B3122699
CAS No.: 303152-40-1
M. Wt: 344.2 g/mol
InChI Key: IDUVYRFOWMBTGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-acetylphenyl)-2,4-dichlorobenzenesulfonamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound consists of an acetylphenyl group attached to a dichlorobenzenesulfonamide moiety, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetylphenyl)-2,4-dichlorobenzenesulfonamide typically involves the reaction of 2-acetylphenylamine with 2,4-dichlorobenzenesulfonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetylphenyl)-2,4-dichlorobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like chlorine and sulfonamide.

    Oxidation and Reduction: The acetyl group can be oxidized to form carboxylic acids or reduced to alcohols under appropriate conditions.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

N-(2-acetylphenyl)-2,4-dichlorobenzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-acetylphenyl)-2,4-dichlorobenzenesulfonamide exerts its effects involves the inhibition of specific enzymes. For instance, it can inhibit cyclooxygenase (COX) enzymes by binding to the active site and preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The compound’s structure allows it to interact with the enzyme’s active site, blocking its activity and reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-acetylphenyl)benzamide: Shares the acetylphenyl group but lacks the dichlorobenzenesulfonamide moiety.

    2,4-dichlorobenzenesulfonamide: Contains the sulfonamide group but lacks the acetylphenyl group.

Uniqueness

N-(2-acetylphenyl)-2,4-dichlorobenzenesulfonamide is unique due to the combination of the acetylphenyl and dichlorobenzenesulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a wider range of chemical reactions and exhibit potent enzyme inhibitory properties compared to its individual components.

Properties

IUPAC Name

N-(2-acetylphenyl)-2,4-dichlorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3S/c1-9(18)11-4-2-3-5-13(11)17-21(19,20)14-7-6-10(15)8-12(14)16/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUVYRFOWMBTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201231107
Record name N-(2-Acetylphenyl)-2,4-dichlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201231107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303152-40-1
Record name N-(2-Acetylphenyl)-2,4-dichlorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303152-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Acetylphenyl)-2,4-dichlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201231107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-acetylphenyl)-2,4-dichlorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-acetylphenyl)-2,4-dichlorobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2-acetylphenyl)-2,4-dichlorobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(2-acetylphenyl)-2,4-dichlorobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(2-acetylphenyl)-2,4-dichlorobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(2-acetylphenyl)-2,4-dichlorobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.